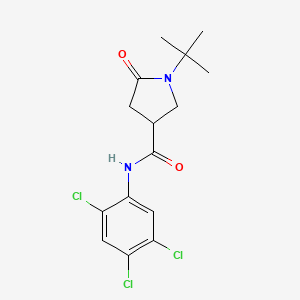![molecular formula C21H22ClN3O5 B14958761 4-(acetylamino)-5-chloro-2-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B14958761.png)
4-(acetylamino)-5-chloro-2-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-5-chloro-2-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an acetylamino group, a chloro substituent, a methoxy group, and a morpholin-4-ylcarbonyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The chloro substituent is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Morpholin-4-ylcarbonylation: The morpholin-4-ylcarbonyl group is introduced through a coupling reaction with morpholine and a suitable carbonyl-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-5-chloro-2-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-(acetylamino)-5-chloro-2-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly histone deacetylase (HDAC) inhibitors.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression . By inhibiting HDACs, the compound induces hyperacetylation of histones, leading to changes in chromatin structure and gene expression. This mechanism is particularly relevant in the context of cancer therapy, where HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
CI-994 (N-acetyldinaline): Another HDAC inhibitor with a similar mechanism of action.
Vorinostat (SAHA): A hydroxamate-based HDAC inhibitor used in cancer therapy.
Trichostatin A: A potent HDAC inhibitor with a different chemical structure.
Uniqueness
4-(acetylamino)-5-chloro-2-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its morpholin-4-ylcarbonyl group, in particular, contributes to its selectivity and potency as an HDAC inhibitor .
Properties
Molecular Formula |
C21H22ClN3O5 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H22ClN3O5/c1-13(26)23-18-12-19(29-2)15(11-16(18)22)20(27)24-17-6-4-3-5-14(17)21(28)25-7-9-30-10-8-25/h3-6,11-12H,7-10H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
SDXSMDACRGULMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958682.png)
![(3beta)-cholest-5-en-3-yl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B14958684.png)
![1-(furan-2-ylcarbonyl)-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B14958691.png)
![8-chloro-6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14958698.png)
![2-phenoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14958704.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B14958715.png)
![2-(2-methoxyphenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14958720.png)
![6-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B14958728.png)
![(S)-2-[4-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-butyrylamino]-3-phenyl-propionic acid](/img/structure/B14958742.png)

![2-(phenylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B14958747.png)
![Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate](/img/structure/B14958748.png)
![methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14958756.png)
![2-(1,3-Benzodioxol-5-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B14958758.png)
